molecular formula C7H7BrClF3N2 B13466406 [2-Bromo-4-(trifluoromethyl)phenyl]hydrazine hydrochloride

[2-Bromo-4-(trifluoromethyl)phenyl]hydrazine hydrochloride

Cat. No.: B13466406
M. Wt: 291.49 g/mol
InChI Key: TWOVBGRXUGOIFG-UHFFFAOYSA-N
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Description

[2-Bromo-4-(trifluoromethyl)phenyl]hydrazine hydrochloride is a halogenated arylhydrazine derivative with a bromine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position of the benzene ring. Its molecular formula is C₇H₇BrClF₃N₂, with a molecular weight of 306.5 g/mol (calculated from substituent contributions).

Properties

Molecular Formula

C7H7BrClF3N2

Molecular Weight

291.49 g/mol

IUPAC Name

[2-bromo-4-(trifluoromethyl)phenyl]hydrazine;hydrochloride

InChI

InChI=1S/C7H6BrF3N2.ClH/c8-5-3-4(7(9,10)11)1-2-6(5)13-12;/h1-3,13H,12H2;1H

InChI Key

TWOVBGRXUGOIFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)NN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-Bromo-4-(trifluoromethyl)phenyl]hydrazine hydrochloride typically involves the reaction of 2-bromo-4-(trifluoromethyl)aniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and precise control of reaction parameters are common in industrial settings to achieve consistent quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazine moiety into different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium iodide and copper(I) bromide can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution can introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry: In chemistry, [2-Bromo-4-(trifluoromethyl)phenyl]hydrazine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of halogenated and trifluoromethylated compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: In medicine, derivatives of this compound may have potential as pharmaceutical agents. Research is ongoing to explore its efficacy and safety in various therapeutic applications.

Industry: In the industrial sector, this compound is used in the development of new materials and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of [2-Bromo-4-(trifluoromethyl)phenyl]hydrazine hydrochloride involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The hydrazine moiety may participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Key Features:

  • Synthesis : Likely derived from 2-bromo-4-(trifluoromethyl)aniline (see Reference Example 109 in ) via diazotization and subsequent hydrazine formation .
  • Safety: Highly toxic, requiring strict handling protocols (e.g., PPE, ventilation) due to risks of hemolytic anemia, carcinogenicity, and reproductive toxicity .

Comparison with Similar Compounds

Structural Analogues with Bromine Substituents

Compound Name Substituents CAS Number Molecular Formula Melting Point (°C) Key Properties/Applications
2-Bromophenylhydrazine HCl Br at 2-position 50709-33-6 C₆H₇BrClN₂ 189 (dec.) Intermediate in heterocycle synthesis
4-Bromophenylhydrazine HCl Br at 4-position 27246-81-7 C₆H₇BrClN₂ Not reported Less reactive than 2-bromo isomer
(4-Bromo-2-methoxyphenyl)hydrazine HCl Br at 4, OCH₃ at 2 1353636-61-9 C₇H₁₀BrClN₂O Not reported Methoxy group enhances solubility; used in dye chemistry

Comparison Insights :

  • Positional effects : Bromine at the 2-position (as in the target compound) increases steric hindrance and electronic withdrawal, favoring nucleophilic substitution reactions compared to the 4-bromo isomer .
  • Functional group interplay : Methoxy substitution (e.g., in 4-bromo-2-methoxy derivatives) improves solubility but reduces thermal stability compared to halogen-only analogues .

Structural Analogues with Trifluoromethyl Substituents

Compound Name Substituents CAS Number Molecular Formula Melting Point (°C) Key Properties/Applications
4-(Trifluoromethyl)phenylhydrazine HCl CF₃ at 4-position 89694-45-1 C₇H₈ClF₃N₂ ~210 (dec.) High thermal stability; used in agrochemicals
2-(Trifluoromethyl)phenylhydrazine HCl CF₃ at 2-position 3107-34-4 C₇H₈ClF₃N₂ Not reported Lower lipophilicity than 4-CF₃ isomer; limited pharmacological use
4-Chloro-3-(trifluoromethyl)phenylhydrazine HCl Cl at 4, CF₃ at 3 40566-70-9 C₇H₇Cl₂F₃N₂ Not reported Dual halogen/CF₃ groups enhance bioactivity (e.g., antimicrobial)

Comparison Insights :

  • Lipophilicity : The 4-CF₃ group (as in the target compound) increases membrane permeability, making it favorable for drug design compared to 2-CF₃ isomers .
  • Synergistic effects : Combining CF₃ with halogens (e.g., Cl in 4-chloro-3-CF₃ derivatives) enhances electrophilic reactivity and antimicrobial potency .

Positional Isomers and Substituted Derivatives

Compound Name Substituents CAS Number Molecular Formula Key Differences
[2-Bromo-5-(trifluoromethyl)phenyl]hydrazine HCl Br at 2, CF₃ at 5 Not reported C₇H₇BrClF₃N₂ CF₃ at 5-position reduces steric clash but lowers metabolic stability
4-(Trifluoromethoxy)phenylhydrazine HCl OCF₃ at 4-position 133115-76-1 C₇H₈ClF₃N₂O OCF₃ group increases electron withdrawal but reduces chemical stability

Comparison Insights :

  • Steric vs. electronic effects : CF₃ at the 4-position (target compound) optimizes both steric accessibility and electronic effects for coupling reactions (e.g., Suzuki-Miyaura in ).
  • Stability : Trifluoromethoxy (-OCF₃) derivatives are more prone to hydrolysis than trifluoromethyl (-CF₃) analogues .

Biological Activity

[2-Bromo-4-(trifluoromethyl)phenyl]hydrazine hydrochloride is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and potential therapeutic uses.

The compound features a bromine atom and a trifluoromethyl group that enhance its electrophilic properties, making it suitable for various biochemical interactions. Its molecular formula is C7H6BrF3NC_7H_6BrF_3N, and it is often utilized as a building block in organic synthesis.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Modulation : The compound can modulate enzyme activity, affecting metabolic pathways and cellular functions.
  • Protein Interactions : It alters protein conformations, influencing signaling pathways critical for cell function.
  • Receptor Binding : The trifluoromethyl group enhances binding affinity to specific receptors involved in disease processes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest it may inhibit enzymes involved in cancer progression, showcasing potential as an anticancer agent. For instance, it has been evaluated for its effects on breast cancer cell lines, demonstrating cytotoxicity with IC50 values indicating effective inhibition of cancer cell proliferation .
  • Enzyme Inhibition : The compound has shown moderate inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases .
  • Antimicrobial Activity : Initial investigations hint at antimicrobial properties, although further research is necessary to confirm these findings and elucidate the underlying mechanisms.

Case Studies

Several studies have highlighted the biological significance of this compound:

  • Study on Enzyme Interaction : A study reported that derivatives of this compound exhibited dual inhibitory effects against AChE and BChE, with specific derivatives showing IC50 values ranging from 5.4 μM to 24.3 μM . These findings suggest that modifications to the hydrazine structure can enhance biological activity.
  • Cytotoxicity Assessment : In vitro tests on MCF-7 breast cancer cells revealed that certain derivatives of the compound had significant cytotoxic effects, indicating potential for development as a therapeutic agent .

Comparative Analysis

The unique combination of bromine and trifluoromethyl groups distinguishes this compound from similar compounds. A comparison with related hydrazines is shown below:

Compound NameMolecular FormulaUnique Features
2-Bromo-4-(trifluoromethyl)anilineC7H6BrF3NDifferent position of bromine
3-Bromo-5-(trifluoromethyl)phenylhydrazineC7H6BrF3N2Variation in hydrazine substitution
2-Chloro-5-(trifluoromethyl)phenylhydrazineC7H6ClF3N2Chlorine instead of bromine

This table illustrates how structural modifications can influence the biological activity and reactivity profiles of similar compounds.

Research Applications

The compound is used extensively in biochemical assays to study enzyme activity and protein interactions. It serves as a valuable tool in drug development and material science, where its properties can be harnessed for creating novel therapeutic agents or materials with specific functionalities .

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